molecular formula C10H16O B1144165 D-FENCHONE, 96 CAS No. 126-21-6

D-FENCHONE, 96

货号: B1144165
CAS 编号: 126-21-6
分子量: 152.23344
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Anti-Inflammatory and Analgesic Properties

Recent studies have demonstrated that D-Fenchone exhibits notable anti-inflammatory and analgesic effects. A study synthesized a series of fenchone derivatives that showed high affinity for the human CB2 receptor, suggesting potential therapeutic applications in treating inflammatory conditions. The lead compound displayed a binding affinity (Ki_i = 3.51 nM) and was effective as a CB2 receptor agonist (EC50_{50} = 2.59 nM) .

Gastroprotective Effects

D-Fenchone has been investigated for its gastroprotective properties. A study on cysteamine-induced duodenal ulcers in rats found that oral administration of D-Fenchone significantly reduced ulcer formation. The inhibition percentages of ulcer injury were reported at various doses: 60% at 37.5 mg/kg, increasing to 76% at 300 mg/kg . This suggests that D-Fenchone may serve as an effective treatment for gastric disorders.

Antimicrobial Activity

D-Fenchone has demonstrated antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents .

Application Effect Study Reference
Anti-inflammatoryHigh affinity for CB2 receptor
GastroprotectiveReduced ulcer formation
AntimicrobialInhibition of bacterial growth

Fragrance Industry

D-Fenchone is widely used in the fragrance industry due to its pleasant aroma, which is reminiscent of fennel and camphor. It serves as a key ingredient in perfumes and scented products, contributing to their olfactory profile.

Safety Assessments

The safety of D-Fenchone in cosmetic applications has been assessed through various studies. The RIFM (Research Institute for Fragrance Materials) conducted safety assessments indicating that D-Fenchone does not present significant genotoxic risks, with no observed adverse effects at high doses (NOAEL = 1000 mg/kg/day) . This safety profile supports its continued use in consumer products.

Case Study: Anti-Inflammatory Effects

In a controlled study examining the anti-inflammatory properties of D-Fenchone derivatives, researchers evaluated several compounds for their efficacy in reducing inflammation markers such as IL-1β and TNF-α. Results indicated significant reductions in cytokine levels following treatment with D-Fenchone derivatives compared to control groups .

Observational Research Framework

A framework for conducting observational research on D-Fenchone's effects was developed, emphasizing the importance of multi-source data collection to understand its therapeutic potential fully. This approach allows for a comprehensive analysis of D-Fenchone's impact on various health conditions .

常见问题

Basic Research Questions

Q. What are the standard analytical methods for characterizing D-Fenchone (96%) purity and structural integrity in experimental settings?

  • Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection can quantify purity (≥96%). Validate methods with certified reference materials and include triplicate measurements to ensure reproducibility .

Q. How can researchers ensure the stability of D-Fenchone (96%) under varying experimental storage conditions?

  • Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled temperature (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light conditions. Monitor degradation via periodic GC-MS or HPLC analysis over 30–90 days. Compare results against baseline data to establish optimal storage protocols .

Q. What protocols are recommended for synthesizing D-Fenchone (96%) in laboratory settings?

  • Methodological Answer: Follow enantioselective synthesis routes using (1R)-(-)-fenchone as a precursor. Optimize reaction conditions (e.g., solvent, catalyst, temperature) via fractional factorial design. Confirm enantiomeric excess (ee) using chiral column chromatography and polarimetry .

Q. How can degradation byproducts of D-Fenchone (96%) be detected and quantified in biological assays?

  • Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to identify degradation markers. Spike control samples with known degradation products (e.g., fenchol isomers) to validate detection limits and recovery rates .

Advanced Research Questions

Q. What experimental frameworks are effective for studying the multi-variable interactions of D-Fenchone (96%) in pharmacological models?

  • Methodological Answer: Apply response surface methodology (RSM) to evaluate synergistic/antagonistic effects with co-administered compounds. Use in silico molecular docking to predict binding affinities, followed by in vitro assays (e.g., enzyme inhibition) to validate hypotheses. Address confounding variables via stratified randomization .

Q. How can researchers resolve contradictions in reported bioactivity data of D-Fenchone (96%) across different model organisms?

  • Methodological Answer: Perform meta-analyses of existing studies to identify methodological disparities (e.g., dosage, exposure duration). Replicate experiments under standardized conditions (e.g., OECD guidelines) and use species-specific pharmacokinetic models to account for metabolic differences .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships of D-Fenchone (96%) in toxicity studies?

  • Methodological Answer: Use probit or log-logistic regression models to fit non-linear data. Apply Akaike’s Information Criterion (AIC) to select the best-fit model. For high variability, implement mixed-effects models with random intercepts for biological replicates .

Q. How can researchers design studies to investigate the synergistic effects of D-Fenchone (96%) with other terpenes in antimicrobial assays?

  • Methodological Answer: Utilize checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine D-Fenchone with complementary terpenes (e.g., limonene) at sub-inhibitory concentrations. Analyze interactions using Bliss independence or Loewe additivity models .

Q. What strategies mitigate batch-to-batch variability in D-Fenchone (96%) for longitudinal in vivo studies?

  • Methodological Answer: Source batches from suppliers with ISO-certified quality control. Pre-screen batches via NMR and GC-MS for consistency. Include batch number as a covariate in statistical models to control for variability .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated to elucidate D-Fenchone (96%)’s mechanism of action?

  • Methodological Answer: Combine untargeted metabolomics (LC-QTOF-MS) with tandem mass tag (TMT)-based proteomics. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological networks. Validate findings with CRISPR-Cas9 knockout models of key targets .

Q. Key Considerations for Rigorous Research

  • Literature Gaps : Prioritize studies addressing under-explored areas (e.g., D-Fenchone’s epigenetic effects or long-term stability in aqueous matrices) .
  • Ethical Compliance : Obtain institutional approval for in vivo studies and adhere to ARRIVE guidelines for reporting .
  • Data Transparency : Archive raw data in repositories like Zenodo and provide detailed protocols for reproducibility .

属性

CAS 编号

126-21-6

分子式

C10H16O

分子量

152.23344

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。